

Introduction: The Structural Significance of 2-Cyclopropylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclopropylphenol

Cat. No.: B047241

[Get Quote](#)

2-Cyclopropylphenol is an aromatic organic compound featuring a cyclopropyl group ortho to a hydroxyl substituent on a benzene ring. This unique structural combination imparts a blend of properties that make it a molecule of interest for researchers in medicinal chemistry and materials science. The compact, strained cyclopropyl ring can influence molecular conformation and electronic properties, while the phenolic hydroxyl group provides a handle for hydrogen bonding and acid-base chemistry.^{[1][2]} Understanding the fundamental physical and solubility properties of this molecule is a critical first step for its effective application as a synthetic building block or a core scaffold in drug development.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of **2-Cyclopropylphenol**. It is designed for researchers, scientists, and drug development professionals, offering not only data but also the underlying scientific principles and field-proven experimental protocols for property validation.

Section 1: Core Physicochemical Properties

The utility of a chemical compound in a laboratory or pharmaceutical setting is fundamentally governed by its physical properties. These parameters dictate storage conditions, solvent selection for reactions, and its potential behavior in biological systems.

Key Property Data Summary

The following table summarizes the core physicochemical properties of **2-Cyclopropylphenol**. It is important to note that experimental data for this specific compound is limited in the public

domain; therefore, some values are based on data from structurally similar compounds and computational predictions.

Property	Value	Source / Comment
Molecular Formula	C ₉ H ₁₀ O	[3]
Molecular Weight	134.18 g/mol	[3]
CAS Number	10292-60-1	[4]
Appearance	No data available	Likely a colorless to pale yellow liquid or low-melting solid.
Melting Point	No data available	Analogous compound 2-Propylphenol has a melting point of 7 °C.[5]
Boiling Point	No data available	Analogous compound 2-Propylphenol boils at 224-226 °C.[5]
pKa	~10	Predicted based on phenol (pKa ≈ 9.98) and alkyl-substituted phenols.[6][7]
logP (Octanol/Water)	-2.9 - 3.2	Predicted. Analogous compound 2-Propylphenol has a logP of 2.93.[5]

Discussion of Properties

- **pKa (Acid Dissociation Constant):** The pKa is a measure of the acidity of the phenolic proton. A predicted pKa of approximately 10 indicates that **2-Cyclopropylphenol** is a weak acid, similar in strength to phenol itself.[6][7] This property is critical because it determines the ionization state of the molecule at a given pH. In solutions with a pH above its pKa, the compound will be predominantly deprotonated to form the water-soluble 2-cyclopropylphenoxide anion. This acid-base behavior is fundamental to designing extraction and purification protocols.

- **logP (Partition Coefficient):** The logP value represents the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[8] A logP value in the range of 2.9-3.2 suggests that **2-Cyclopropylphenol** is significantly more soluble in lipids and non-polar organic solvents than in water.[5] This lipophilicity is a key indicator of its potential to cross biological membranes, a crucial factor in drug design.[8]

Section 2: Solubility Profile

The solubility of a compound is a cornerstone of its practical application, influencing everything from reaction kinetics to bioavailability.[9] The "like dissolves like" principle, which states that substances with similar polarities tend to be soluble in one another, is the guiding concept for predicting solubility.

2-Cyclopropylphenol possesses a dual nature:

- **Polar Region:** The hydroxyl (-OH) group is polar and capable of acting as a hydrogen bond donor and acceptor.
- **Non-Polar Region:** The phenyl ring and the cyclopropyl group form a significant non-polar, lipophilic domain.

This structure dictates that its solubility will be a balance between these two competing characteristics.

Predicted Solubility in Common Laboratory Solvents

The following table provides a qualitative prediction of the solubility of **2-Cyclopropylphenol** in a range of common solvents, based on polarity matching.

Solvent	Solvent Type	Predicted Solubility	Rationale
Water	Polar Protic	Sparingly Soluble	The large non-polar region outweighs the polarity of the single hydroxyl group.[5]
Methanol, Ethanol	Polar Protic	Soluble	The alkyl portion of the alcohols interacts well with the non-polar part of the molecule, while the -OH group can hydrogen bond.
Acetone	Polar Aprotic	Soluble	The moderate polarity and ability to accept hydrogen bonds make it a good solvent.[10]
Dichloromethane	Non-Polar	Soluble	The non-polar nature aligns well with the hydrocarbon structure of 2-Cyclopropylphenol. [11]
Hexanes	Non-Polar	Soluble	Strong van der Waals interactions between the non-polar solvent and the non-polar regions of the solute dominate.
5% aq. NaOH	Aqueous Base	Soluble	The basic solution deprotonates the acidic phenol, forming the highly polar and water-soluble sodium 2-

cyclopropylphenoxide
salt.[12][13]

5% aq. HCl

Aqueous Acid

Insoluble

The acidic solution
keeps the phenol
protonated,
maintaining its limited
water solubility.[12]

Section 3: Experimental Methodologies

To move from prediction to empirical fact, standardized experimental protocols are required. These methods are designed to be self-validating and provide a robust characterization of the compound.

Protocol: Qualitative Solubility Assessment

This protocol provides a systematic approach to determining the solubility of **2-Cyclopropylphenol** across a range of solvents.

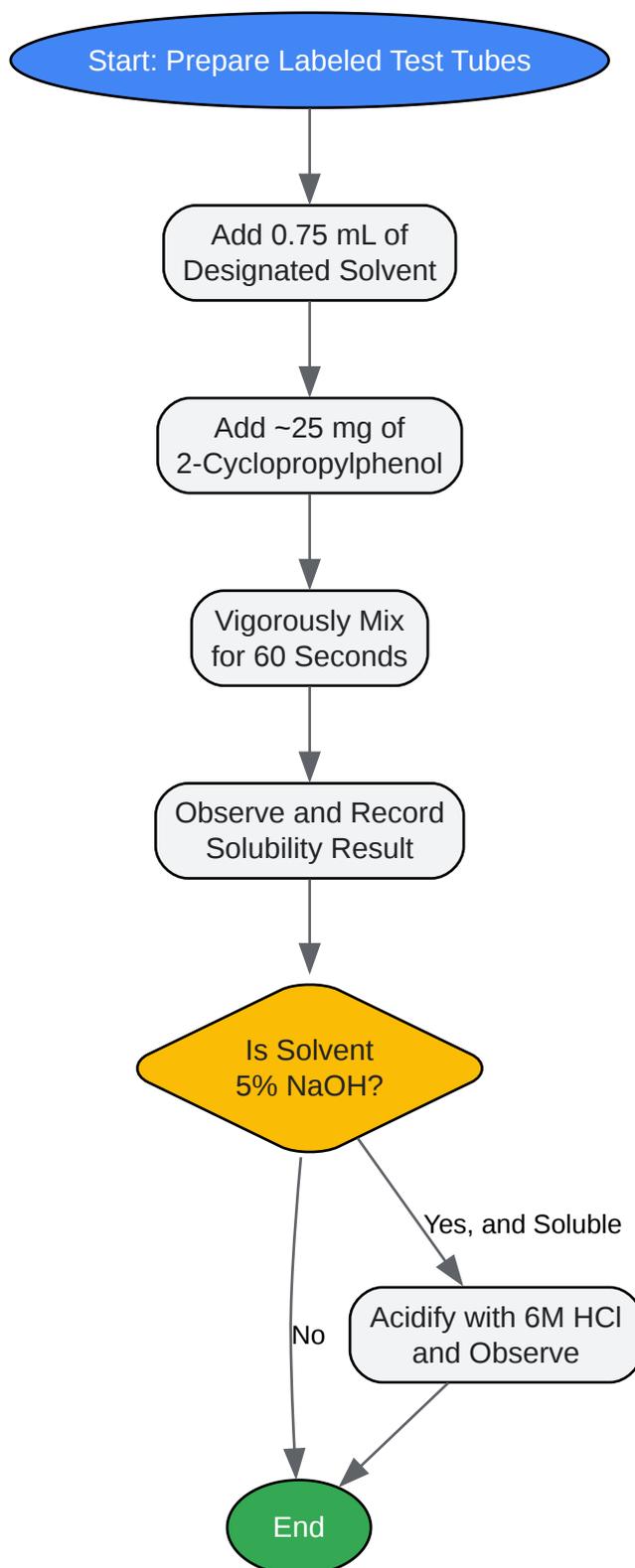
Causality: The choice of a fixed solute-to-solvent ratio (e.g., ~25 mg in 0.75 mL) provides a standardized basis for comparison.[12] Vigorous mixing for a defined time (60 seconds) is intended to overcome kinetic barriers to dissolution and approach thermodynamic equilibrium.
[9]

Step-by-Step Methodology:

- Preparation: Label a series of clean, dry test tubes, one for each solvent to be tested (e.g., Water, Ethanol, Dichloromethane, Hexanes, 5% NaOH, 5% HCl).
- Aliquot Solvent: Add 0.75 mL of each respective solvent into the appropriately labeled test tube.[12]
- Add Solute: Accurately weigh and add approximately 25 mg of **2-Cyclopropylphenol** to each test tube.
- Mixing: Cap and shake each test tube vigorously for 60 seconds.[9]

- Observation: Allow the tubes to stand for 30 seconds and then observe. Note whether the compound is fully dissolved (soluble), partially dissolved (sparingly soluble), or remains undissolved (insoluble).[\[14\]](#)
- Confirmation (for NaOH tube): To the tube containing 5% NaOH where the compound dissolved, add 6 M HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that solubility was due to salt formation.[\[13\]](#)

Workflow Visualization:



[Click to download full resolution via product page](#)

Caption: Workflow for Qualitative Solubility Determination.

Protocol: Spectroscopic Confirmation

Prior to any physical property measurement, the identity and purity of the compound must be confirmed. Spectroscopic methods are the gold standard for this validation.

Causality: Each spectroscopic technique probes different aspects of the molecule's structure. Infrared (IR) spectroscopy identifies the vibrations of specific bonds and functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the connectivity and chemical environment of individual atoms.[\[1\]](#)[\[15\]](#)

- Infrared (IR) Spectroscopy: An IR spectrum of **2-Cyclopropylphenol** is expected to show characteristic absorption bands. A broad peak between $3200\text{--}3600\text{ cm}^{-1}$ would confirm the presence of the O-H stretch from the hydroxyl group. C-H stretching from the cyclopropyl group is expected around 3100 cm^{-1} .[\[15\]](#)
- ^1H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. One would expect to see distinct signals for the aromatic protons, a singlet for the phenolic -OH proton, and characteristic upfield multiplets for the protons on the cyclopropyl ring.[\[15\]](#)
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will show the number of unique carbon environments. The carbons of the cyclopropyl ring will appear at unusually high field (low ppm values) due to their high degree of shielding.[\[15\]](#)

Section 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Cyclopropylphenol** is not widely available, data from analogous phenols provides a strong basis for safe handling procedures.[\[16\]](#)[\[17\]](#)

- Hazards: Phenolic compounds are often toxic if swallowed, in contact with skin, or if inhaled. They can cause skin irritation and serious eye damage.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Handling: Always handle **2-Cyclopropylphenol** in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[\[16\]](#)[\[19\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[\[3\]](#)

Conclusion

2-Cyclopropylphenol is a lipophilic, weakly acidic compound with poor aqueous solubility at neutral pH. Its solubility is significantly enhanced in common organic solvents and in aqueous basic solutions due to the formation of the corresponding phenoxide salt. The predicted logP value suggests good potential for membrane permeability. The experimental protocols outlined in this guide provide a robust framework for verifying these properties, ensuring that researchers and developers can confidently utilize this versatile molecule in their synthetic and discovery workflows.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE.
- 4-Bromo-**2-cyclopropylphenol**. (2023, June 9). Apollo Scientific.
- Phenol, 2-cyclopropyl-6-isopropyl-. (n.d.). PubChem.
- 2-(2-Cycloheptyl-2-methylpropyl)phenol. (n.d.). PubChem.
- **2-CYCLOPROPYLPHENOL** (CAS 10292-60-1). (2023, April 23). ChemicalBook.
- 2-Bromo-4-cyclopropylphenol. (n.d.). PubChem.
- SAFETY DATA SHEET. (2025, May 20). Sigma-Aldrich.
- Chemical Properties of Phenol, 2-propyl- (CAS 644-35-9). (n.d.). Cheméo.
- Safety data sheet. (2022, December 22). CPACChem.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2025, December 21). Thermo Fisher Scientific.
- 2-Propylphenol. (n.d.). PubChem.
- Chemical Properties of Phenol, 2-(1-methylpropyl)- (CAS 89-72-5). (n.d.). Cheméo.
- pKa for phenol derivatives with 6-311G+dp basis set. (n.d.). ResearchGate.
- Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investigation. (n.d.).
- **2-Cyclopropylphenol**. (n.d.). BLD Pharm.
- When Phenyl and Cyclopropyl Rings Meet: Spectroscopic Shifts and Conformational Questions. (2023, September 14). PubMed.
- Phenol, 2-methoxy-4-propyl-. (n.d.). NIST WebBook.

- Absolute pKa Determinations for Substituted Phenols. (2002, May 8). Air Force Institute of Technology.
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green.
- 3-((1S,2S)-2-Dipropylaminomethyl-cyclopropyl)-phenol. (n.d.). PubChem.
- Properties of Solvents Used in Organic Chemistry. (n.d.).
- Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023, July 13).
- Table 4-2, Physical and Chemical Properties of Phenol. (2008, September). NCBI.
- 5-Bromo-**2-cyclopropylphenol**. (n.d.). PubChem.
- Aqueous Solubility of Some Natural Phenolic Compounds. (n.d.). CORE.
- Studies on the solubility of phenolic compounds. (n.d.). ResearchGate.
- 2-CYCLOHEXYLPHENOL Product Description. (n.d.). ChemicalBook.
- Spectroscopic studies of phenols. Part II. The free hydroxy stretching frequencies. (n.d.). Journal of the Chemical Society (Resumed).
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).
- pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data.
- 2-Phenyl-2-propanol. (n.d.). PubChem.
- Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide. (n.d.). Benchchem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. longdom.org [longdom.org]
- 2. When Phenyl and Cyclopropyl Rings Meet: Spectroscopic Shifts and Conformational Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10292-60-1|2-Cyclopropylphenol|BLD Pharm [bldpharm.com]
- 4. 2-CYCLOPROPYLPHENOL | 10292-60-1 [chemicalbook.com]
- 5. 2-Propylphenol | C9H12O | CID 12570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. Table 4-2, Physical and Chemical Properties of Phenol - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 9. chem.ws [chem.ws]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Properties of Solvents Used in Organic Chemistry [murov.info]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
- 14. saltise.ca [saltise.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cpachem.com [cpachem.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Structural Significance of 2-Cyclopropylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047241#solubility-and-physical-properties-of-2-cyclopropylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com